molecular formula C19H20F3N3O2 B2677385 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 2310103-50-3

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2677385
CAS No.: 2310103-50-3
M. Wt: 379.383
InChI Key: GKASZOFUOLTDQG-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl and trifluoromethyl groups: These groups can be introduced via substitution reactions using suitable reagents.

    Attachment of the ethyl and acetamide groups: This step may involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-hydroxyphenyl)acetamide
  • N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or improve its pharmacokinetic properties.

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a cyclopropyl moiety. The ethyl chain connects to an acetamide group, which is further substituted with a methoxyphenyl group. These structural characteristics contribute to its unique pharmacological profile, enhancing its lipophilicity and metabolic stability.

Property Details
Chemical Formula C₁₄H₁₈F₃N₃O₂
Molecular Weight 305.31 g/mol
IUPAC Name This compound
Appearance White to off-white powder

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact selectively with various enzymes, particularly those involved in inflammatory pathways and cancer progression. For instance:

  • Cyclin-dependent kinases (CDKs) : The compound has demonstrated potential as a CDK inhibitor, which is crucial in regulating the cell cycle. In vitro studies have indicated that it can inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells .

Receptor Modulation

The compound also modulates several receptors implicated in disease processes:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Studies suggest that it may enhance the activity of nAChRs, which are involved in neurotransmission and could have implications for neurodegenerative diseases .
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR has been noted, which is significant for cancer treatment as it affects tumor angiogenesis .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed IC50 values indicating potent anticancer activity, with mechanisms involving apoptosis induction through caspase activation .
  • Anti-inflammatory Effects : In models of inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, providing a basis for further exploration in neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Structural Interactions : The trifluoromethyl group enhances binding affinity to target proteins by increasing lipophilicity and altering electronic properties.
  • Multi-target Approach : The ability to interact with multiple biological targets allows this compound to exert synergistic effects, making it a candidate for multi-faceted therapeutic applications.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-27-14-6-2-12(3-7-14)10-18(26)23-9-8-17-24-15(13-4-5-13)11-16(25-17)19(20,21)22/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKASZOFUOLTDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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